molecular formula C8H7FN2O B13677756 (4-Fluoro-1H-indazol-6-yl)methanol

(4-Fluoro-1H-indazol-6-yl)methanol

Cat. No.: B13677756
M. Wt: 166.15 g/mol
InChI Key: LKZPFJDXIREUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-1H-indazol-6-yl)methanol is a fluorinated indazole derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 6-position of the indazole core and a fluorine atom at the 4-position. The fluorine atom enhances metabolic stability and bioavailability, while the hydroxymethyl group provides a reactive site for further functionalization, such as esterification or etherification .

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

(4-fluoro-1H-indazol-6-yl)methanol

InChI

InChI=1S/C8H7FN2O/c9-7-1-5(4-12)2-8-6(7)3-10-11-8/h1-3,12H,4H2,(H,10,11)

InChI Key

LKZPFJDXIREUSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1H-indazol-6-yl)methanol typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole ring . The hydroxymethyl group can be introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of (4-Fluoro-1H-indazol-6-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, are often employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1H-indazol-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (4-Fluoro-1H-indazol-6-yl)carboxylic acid, while reduction can produce (4-Fluoro-1H-indazol-6-yl)methane.

Scientific Research Applications

(4-Fluoro-1H-indazol-6-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Fluoro-1H-indazol-6-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indazole Derivatives

The pharmacological and physicochemical properties of indazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of (4-Fluoro-1H-indazol-6-yl)methanol with analogous compounds:

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Applications/Notes
(4-Fluoro-1H-indazol-6-yl)methanol 4-F, 6-CH₂OH ~166.15 (estimated) Hydroxymethyl, Fluorine Intermediate for drug synthesis; potential kinase inhibitor scaffold
(4-Fluoro-1H-indazol-6-yl)boronic acid 4-F, 6-B(OH)₂ 179.94 Boronic acid, Fluorine Suzuki-Miyaura cross-coupling reagent; used in medicinal chemistry
1-(4-Fluoro-1H-indazol-6-yl)ethanol 4-F, 6-CH(OH)CH₃ 180.18 Secondary alcohol Limited solubility in polar solvents; storage at 2–8°C recommended
4-Fluoro-6-iodo-1H-indazole 4-F, 6-I 262.02 Iodine, Fluorine Halogenated intermediate for Sonogashira or Ullmann couplings
4-FLUORO-3-IODO-6-METHYL-(1H)INDAZOLE 4-F, 3-I, 6-CH₃ 276.05 Iodine, Methyl Bulky substituents may hinder binding in enzyme pockets; used in radiopharmaceuticals

Pharmacological Potential

  • Kinase Inhibition : Boronic acid derivatives are prominent in kinase inhibitor design due to their ability to form reversible covalent bonds with catalytic lysine residues .
  • Antimicrobial Activity: Methanol and ethanol derivatives may exhibit moderate antimicrobial activity, as seen in structurally related 1,3,4-oxadiazole-thiol quinoline hybrids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.